molecular formula C17H14N2O B12918257 6-Methyl-3,5-diphenylpyridazin-4(1H)-one CAS No. 60326-04-7

6-Methyl-3,5-diphenylpyridazin-4(1H)-one

Cat. No.: B12918257
CAS No.: 60326-04-7
M. Wt: 262.30 g/mol
InChI Key: UYMVARIKPSCIBC-UHFFFAOYSA-N
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Description

6-Methyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,5-diphenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,5-diphenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyridazinone ring to form dihydropyridazines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridazines.

Scientific Research Applications

6-Methyl-3,5-diphenylpyridazin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-3,5-diphenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenylpyridazin-4(1H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-3-phenylpyridazin-4(1H)-one: Has only one phenyl group.

    3,5-Dimethylpyridazin-4(1H)-one: Contains methyl groups instead of phenyl groups.

Uniqueness

6-Methyl-3,5-diphenylpyridazin-4(1H)-one is unique due to the presence of both methyl and phenyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

60326-04-7

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

6-methyl-3,5-diphenyl-1H-pyridazin-4-one

InChI

InChI=1S/C17H14N2O/c1-12-15(13-8-4-2-5-9-13)17(20)16(19-18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20)

InChI Key

UYMVARIKPSCIBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=NN1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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